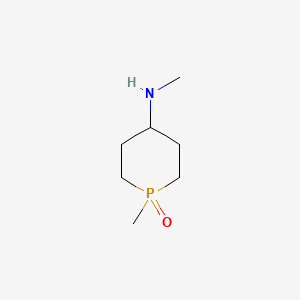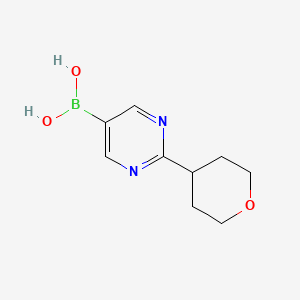![molecular formula C7H8BN3O2 B13468007 [4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
[4-(Azidomethyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Azidomethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. The azidomethyl group in this compound adds a unique reactivity profile, making it a valuable compound in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Azidomethyl)phenyl]boronic acid typically involves the introduction of the azidomethyl group to a phenylboronic acid derivative. One common method is the reaction of 4-(bromomethyl)phenylboronic acid with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under mild heating conditions. The reaction proceeds via nucleophilic substitution, replacing the bromine atom with an azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated systems to handle the potentially hazardous azide intermediates.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted phenylboronic acids.
Reduction: 4-(Aminomethyl)phenylboronic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Coupling: Used as a boronic acid reagent for forming carbon-carbon bonds.
Click Chemistry: The azide group is valuable in click chemistry for bioconjugation and material science applications.
Biology and Medicine:
Drug Development: Potential use in the synthesis of boron-containing drugs.
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Mécanisme D'action
The mechanism of action of [4-(Azidomethyl)phenyl]boronic acid in chemical reactions involves the reactivity of both the boronic acid and the azidomethyl group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The azidomethyl group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in bioconjugation and material science.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the azidomethyl group, making it less versatile in click chemistry.
4-(Bromomethyl)phenylboronic Acid: Precursor to [4-(Azidomethyl)phenyl]boronic acid, used in similar substitution reactions.
4-(Aminomethyl)phenylboronic Acid: Result of the reduction of this compound, used in different biological applications.
Uniqueness: The presence of the azidomethyl group in this compound provides unique reactivity, particularly in click chemistry and bioconjugation, setting it apart from other boronic acids.
Propriétés
Formule moléculaire |
C7H8BN3O2 |
|---|---|
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
[4-(azidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4,12-13H,5H2 |
Clé InChI |
KOPINBABOUEUDA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CN=[N+]=[N-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)

![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
amine hydrochloride](/img/structure/B13467995.png)
